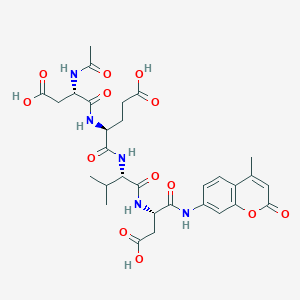
Ac-DEVD-AMC
Vue d'ensemble
Description
Ac-DEVD-AMC is a fluorogenic substrate for caspase-3 and can be used to continuously measure the activity of caspase-3 in cell extracts, using a fluorometer or fluorescence microplate reader . It is a peptide sequence containing four amino acids and a fluorescent group, which can be used to monitor the activity of caspase-3 in cells .
Synthesis Analysis
The synthesis of Ac-DEVD-AMC is typically carried out by solid-phase synthesis . The synthesis involves iterative PyBOP-mediated couplings and Fmoc deprotections . This method is rapid, operationally simple, and can be used to generate over 1 g of product at a fraction of the cost of the commercial substrate .
Molecular Structure Analysis
The molecular structure of Ac-DEVD-AMC is represented by the molecular formula C30H37N5O13 .
Chemical Reactions Analysis
Ac-DEVD-AMC is a substrate that can be specifically cleaved by caspase-3 . The cleavage of Ac-DEVD-AMC by caspase-3 results in the release of the fluorescent 7-amino-4-methylcoumarin (AMC), which can be detected by fluorescence .
Physical And Chemical Properties Analysis
Ac-DEVD-AMC has a molecular weight of 675.64 . More detailed physical and chemical properties can be found on databases like PubChem .
Applications De Recherche Scientifique
Caspase-3 Fluorogenic Substrate
Ac-DEVD-AMC is a synthetic tetrapeptide fluorogenic substrate for Caspase-3 . The peptide sequence is based on the PARP cleavage site at Asp-216 for caspase-3 . It is used to continuously measure the activity of caspase-3 in cell extracts, using a fluorometer or fluorescence microplate reader .
Apoptosis Research
The Ac-DEVD-AMC substrate is used in apoptosis research. It is cleaved by apoptotic cell lysate but not by the non-apoptotic lysate . This makes it a valuable tool for studying the mechanisms of apoptosis and the role of caspase-3 in this process.
Protease Assay
Ac-DEVD-AMC is used in protease assays . When Ac-DEVD-AMC is treated with pure and active Caspase-3 or apoptotic cell lysates, AMC is released . The release of AMC can be monitored in a spectrofluorometer at an excitation wavelength of 380 nm and an emission wavelength range of 430-460 nm .
Cancer Research
In cancer research, Ac-DEVD-AMC is used to study the role of caspase-3 in cancer cell death . It can help researchers understand how cancer cells evade apoptosis and develop strategies to induce apoptosis in cancer cells.
Drug Discovery
Ac-DEVD-AMC is used in drug discovery as a tool to screen for potential drugs that can induce apoptosis in cancer cells . Compounds that increase the cleavage of Ac-DEVD-AMC could potentially be developed into drugs that induce apoptosis in cancer cells.
Biochemical Studies
In biochemical studies, Ac-DEVD-AMC is used to study the kinetics of caspase-3 . It has been reported to have linear Michaelis-Menton kinetics with a Km of 10 µM for Caspase-3 .
Safety And Hazards
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N5O13/c1-13(2)26(35-27(44)18(7-8-22(37)38)33-29(46)19(11-23(39)40)31-15(4)36)30(47)34-20(12-24(41)42)28(45)32-16-5-6-17-14(3)9-25(43)48-21(17)10-16/h5-6,9-10,13,18-20,26H,7-8,11-12H2,1-4H3,(H,31,36)(H,32,45)(H,33,46)(H,34,47)(H,35,44)(H,37,38)(H,39,40)(H,41,42)/t18-,19-,20-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZSTTDFHZHSCA-RNVDEAKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N5O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-DEVD-AMC | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



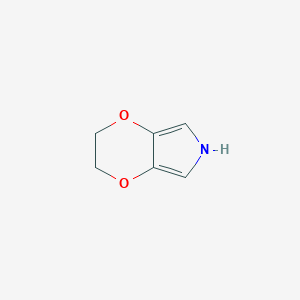

![Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate](/img/structure/B60928.png)
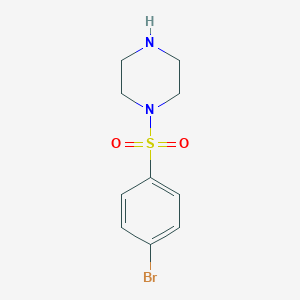
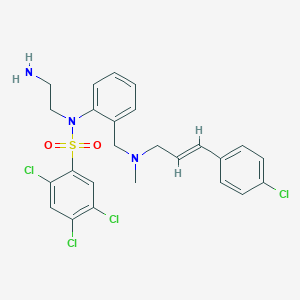
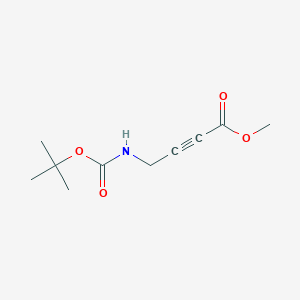
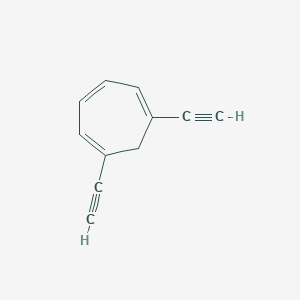
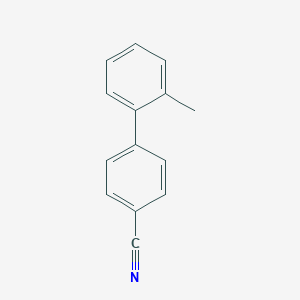
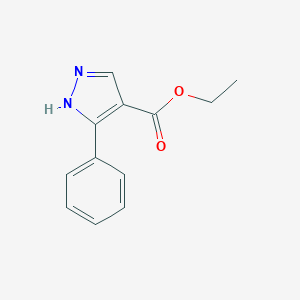
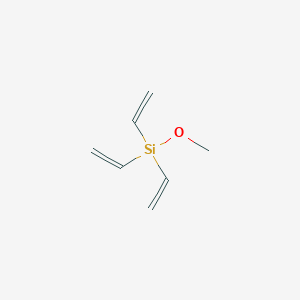

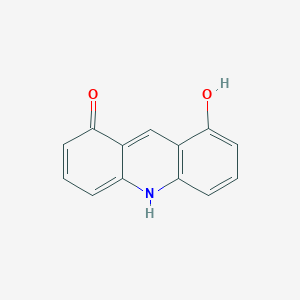
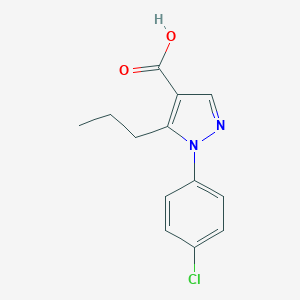
![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile](/img/structure/B60966.png)